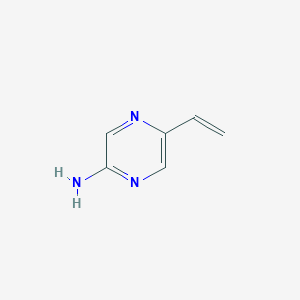

2-Amino-5-vinylpyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

5-ethenylpyrazin-2-amine |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2,(H2,7,9) |

InChI Key |

NBIFUTPRGMFQQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=N1)N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 2 Amino 5 Vinylpyrazine Precursors

Maillard Reaction Mechanisms and Pyrazine (B50134) Formation Pathways

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the development of flavor and color in cooked foods. nih.govsandiego.edu It is a complex network of reactions that leads to the formation of a diverse array of compounds, including pyrazines.

The initial step of the Maillard reaction involves the condensation of an amino group from an amino acid with a carbonyl group of a reducing sugar. perfumerflavorist.comperfumerflavorist.com This reaction is influenced by the specific types of amino acids and sugars involved, which ultimately dictates the profile of the resulting pyrazine compounds. acs.org For instance, lysine (B10760008) has been shown to be a highly reactive amino acid, yielding significant amounts of alkylpyrazines when reacted with sugars. perfumerflavorist.comresearchgate.net Studies have demonstrated that different amino acids produce varying amounts and types of alkylpyrazines; for example, a glycine-glucose system predominantly generates 2,3,5-trimethylpyrazine, whereas a lysine-glucose system yields 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654) as the most abundant pyrazines. researchgate.net The nature of the sugar also plays a crucial role, with monosaccharides generally producing higher concentrations of pyrazine precursors compared to disaccharides. nih.gov

| Amino Acid | Predominant Alkylpyrazine(s) |

|---|---|

| Glycine | 2,3,5-trimethylpyrazine |

| Arginine | 2-methylpyrazine |

| Histidine | 2,5-dimethylpyrazine |

| Lysine | 2-methylpyrazine and 2,5-dimethylpyrazine |

Following the initial condensation, a series of reactions leads to the formation of key intermediates crucial for pyrazine synthesis. Amadori or Heyns rearrangement products are formed, which then undergo further degradation. sandiego.edu Sugar fragmentation is a key process that generates α-dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal, and diacetyl. nih.govresearchgate.net These highly reactive dicarbonyls then react with amino acids in a process known as the Strecker degradation. researchgate.net This degradation produces α-aminoketones, which are the direct precursors to pyrazines. researchgate.net Two molecules of an α-aminoketone can then condense to form a dihydropyrazine (B8608421) intermediate. nih.govresearchgate.net

The dihydropyrazine intermediates formed are unstable and readily undergo oxidation to form the stable aromatic pyrazine ring. researchgate.net The formation of substituted pyrazines, including vinylpyrazines, occurs through the reaction of the dihydropyrazine intermediate with other reactive species present in the Maillard reaction milieu, such as Strecker aldehydes. nih.govnih.gov For instance, the reaction of a dihydropyrazine with an appropriate aldehyde can lead to the formation of an alkyl- or vinyl-substituted pyrazine. The specific substituents on the pyrazine ring are determined by the structure of the condensing α-aminoketones and any incorporated aldehydes. nih.gov

Isotopic labeling studies have been instrumental in unraveling the complex formation pathways of pyrazines. By labeling specific atoms in the precursor amino acids or sugars, researchers can trace their incorporation into the final pyrazine products. For example, 15N-labeling of amino acids has been used to confirm that the nitrogen atoms in the pyrazine ring originate from the amino acids. acs.org These studies have also helped to differentiate between various proposed mechanisms and to understand the contributions of different precursors to the formation of specific pyrazines. researchgate.netacs.org Radioisotopic labeling has shown that sugars are the primary source of carbon atoms, while amino acids primarily contribute the nitrogen to the pyrazine molecule. researchgate.net

The kinetics and yield of pyrazine formation are significantly influenced by several environmental parameters, including temperature, pH, water activity, and the ratio of precursors. acs.orgresearchgate.netresearchgate.net

Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, pyrazine formation. acs.orgresearchgate.net Kinetic studies have shown that pyrazine formation often follows pseudo-zero-order reaction rates, with the rate increasing with temperature. researchgate.netacs.org

Water Activity (a_w): Water activity also plays a critical role. While water is necessary for the initial steps of the Maillard reaction, very high water activity can inhibit later stages, including pyrazine formation, due to dilution effects. Conversely, very low water activity can also slow down the reaction. There is typically an optimal range of water activity for maximizing pyrazine yields. acs.org

Precursor Ratio: The molar ratio of amino acids to sugars can influence the types and amounts of pyrazines formed. Varying the precursor ratio can shift the reaction pathways and favor the formation of certain pyrazine derivatives. researchgate.net

| Parameter | General Effect on Pyrazine Formation | Reference |

|---|---|---|

| Temperature | Increased temperature generally increases the rate and yield. | acs.orgresearchgate.net |

| pH | Alkaline conditions (higher pH) generally favor formation. | acs.orgnih.gov |

| Water Activity (a_w) | An optimal range exists; both very high and very low a_w can be inhibitory. | acs.org |

| Precursor Ratio | Affects the profile and yield of specific pyrazines. | researchgate.net |

Other Radical or Ionic Reaction Pathways for Vinylpyrazine Formation

While the Maillard reaction is the predominant route, other reaction pathways involving radical or ionic species can also contribute to the formation of vinylpyrazines. For instance, the generation of sulfonyl radicals can initiate a cascade of reactions leading to the formation of nitrogen-containing heterocyclic compounds. rsc.org It has been proposed that both radical and ionic pathways can operate simultaneously, with the favored pathway depending on the specific reaction conditions. nih.gov In some systems, radical pathways are kinetically favored over ionic pathways for cyclization reactions that can lead to heterocyclic ring formation. nih.gov These alternative pathways may be particularly relevant under specific processing conditions or in the presence of initiators that can generate radical or ionic species.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopic Analysis for Conformational and Functional Group Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of 2-Amino-5-vinylpyrazine. These two methods are often used complementarily, as the selection rules for vibrational transitions differ between them. scirp.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-Amino-5-vinylpyrazine, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the amino group (N-H), the pyrazine (B50134) ring (C-N, C-C, C-H), and the vinyl substituent (C=C, C-H).

Key vibrational modes for pyrazine derivatives have been identified in various studies. hilarispublisher.comresearchgate.netresearchgate.net The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The vinyl group shows a characteristic C=C stretching vibration around 1630-1650 cm⁻¹ and C-H stretching and bending vibrations. The pyrazine ring itself gives rise to a complex series of bands corresponding to ring stretching, deformation, and C-H bending vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Amino-5-vinylpyrazine Functional Groups (Based on Analogous Compounds)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | 3400 - 3500 | Medium-Strong |

| Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium-Weak |

| Vinylic C-H Stretch | Vinyl (-CH=CH₂) | 3020 - 3080 | Medium |

| C=C Stretch | Vinyl (-CH=CH₂) | 1630 - 1650 | Medium |

| C=N, C=C Stretch | Pyrazine Ring | 1550 - 1600 | Strong |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1590 - 1650 | Medium-Strong |

| C-H In-Plane Bending | Pyrazine Ring, Vinyl | 1000 - 1400 | Medium |

Note: The data in this table is estimated based on characteristic frequencies for amino, vinyl, and pyrazine functional groups found in related molecules.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. scirp.org It is particularly sensitive to vibrations that involve a change in molecular polarizability. This makes it highly effective for observing symmetric vibrations and the vibrations of non-polar bonds, such as the C=C bond in the vinyl group.

In the context of 2-Amino-5-vinylpyrazine, the FT-Raman spectrum would be expected to show strong signals for the pyrazine ring breathing modes and the vinyl C=C stretch. scirp.orgsemanticscholar.org Vibrations of the carbon skeleton are often more prominent in Raman spectra than in IR spectra. The complementary nature of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. scirp.org

Table 2: Expected Prominent FT-Raman Shifts for 2-Amino-5-vinylpyrazine (Based on Analogous Compounds)

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium |

| Vinylic C-H Stretch | Vinyl (-CH=CH₂) | 3020 - 3080 | Medium |

| C=C Stretch | Vinyl (-CH=CH₂) | 1630 - 1650 | Strong |

| Pyrazine Ring Breathing | Pyrazine Ring | 1550 - 1600 | Strong |

Note: The data in this table is estimated based on general principles of Raman spectroscopy and data for related vinyl and pyrazine compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds. In the context of 2-Amino-5-vinylpyrazine, which is expected to have some volatility, GC-MS allows for its separation from a complex mixture and subsequent identification based on its mass spectrum.

Upon entering the mass spectrometer, typically using electron ionization (EI), the 2-Amino-5-vinylpyrazine molecule (C₆H₇N₃) undergoes ionization to form a molecular ion (M⁺•). The resulting mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation of this molecular ion is influenced by the stability of the resulting fragments, which is dictated by the aminopyrazine ring and the vinyl substituent.

While a specific experimental mass spectrum for 2-Amino-5-vinylpyrazine is not widely published, a theoretical fragmentation pattern can be proposed based on the known fragmentation of pyrazines and vinyl-substituted aromatic compounds. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion is a common feature in the mass spectra of aromatic compounds.

Loss of acetylene (B1199291) (C₂H₂): The vinyl group can be eliminated as a neutral acetylene molecule, leading to a significant fragment ion.

Ring fragmentation: The pyrazine ring itself can undergo cleavage, leading to characteristic nitrogen-containing fragments. The presence of the amino group will influence this fragmentation pattern. For instance, the loss of HCN is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Cleavage of the amino group: While less favorable than other pathways, the loss of the amino group or related fragments could also be observed.

The relative abundances of these fragment ions provide a unique "fingerprint" for 2-Amino-5-vinylpyrazine, allowing for its unambiguous identification in volatile profiles of various samples.

Table 1: Predicted Key Mass Fragments for 2-Amino-5-vinylpyrazine in GC-MS (EI)

| m/z | Proposed Fragment | Possible Origin |

|---|---|---|

| 121 | [C₆H₇N₃]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₆H₆N₃]⁺ | Loss of H• |

| 95 | [C₄H₅N₃]⁺• | Loss of C₂H₂ (acetylene) |

| 94 | [C₄H₄N₃]⁺ | Loss of HCN from a ring-opened intermediate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

The molecular formula of 2-Amino-5-vinylpyrazine is C₆H₇N₃. The theoretical exact mass of its monoisotopic molecular ion can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N).

Calculation of Exact Mass:

6 x ¹²C = 6 x 12.000000 = 72.000000

7 x ¹H = 7 x 1.007825 = 7.054775

3 x ¹⁴N = 3 x 14.003074 = 42.009222

Total Exact Mass = 121.063997

An experimental HRMS measurement yielding a mass value extremely close to 121.0640 would provide definitive confirmation of the elemental composition of 2-Amino-5-vinylpyrazine. This high level of accuracy is crucial in distinguishing it from potential isomers or other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

Single Crystal X-ray Diffraction (SXRD) for Atomic Positions and Bonding

Single Crystal X-ray Diffraction (SXRD) is the gold standard for molecular structure determination. By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule.

While the single crystal structure of 2-Amino-5-vinylpyrazine has not been reported in the publicly available literature, insights into its likely molecular architecture can be gleaned from the known crystal structure of the parent compound, 2-aminopyrazine (B29847). The pyrazine ring is expected to be planar, and the amino group will also lie in or very close to this plane to maximize electronic delocalization. The vinyl group, attached to the pyrazine ring, will have a preferred orientation to minimize steric hindrance.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For 2-Amino-5-vinylpyrazine, PXRD would be used to:

Confirm crystallinity: A sharp, well-defined diffraction pattern indicates a crystalline material, whereas a broad, diffuse pattern suggests an amorphous solid.

Identify the crystalline phase: The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure. This can be used for quality control and to identify different polymorphs (different crystal structures of the same compound).

Assess purity: The presence of diffraction peaks from other crystalline impurities can be detected.

While a full structure solution from PXRD data is more challenging than from SXRD, it is a valuable tool for characterizing the bulk properties of a crystalline solid.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption and emission spectroscopy, primarily UV-Vis and fluorescence spectroscopy, provide information about the electronic transitions within a molecule and are used to characterize its optical properties.

UV-Vis Absorption Spectroscopy: 2-Amino-5-vinylpyrazine is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum due to the presence of the pyrazine ring, which is an aromatic heterocycle. The electronic transitions responsible for this absorption are typically π → π* and n → π* transitions. The amino and vinyl substituents will influence the position and intensity of these absorption bands. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrazine. Similarly, the vinyl group extends the conjugated π-system, which also contributes to a red shift. The UV-Vis spectrum of 2-Amino-5-vinylpyrazine would be useful for quantitative analysis and for studying its interactions with other molecules.

Fluorescence Spectroscopy: Many pyrazine derivatives are known to be fluorescent. Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence spectrum (emission wavelength and intensity) is sensitive to the molecular structure and the local environment. N-alkylation of aminopyrazines has been shown to produce a bathochromic shift in both absorption and emission. It is plausible that 2-Amino-5-vinylpyrazine will also exhibit fluorescence, and its excitation and emission spectra would provide further insights into its electronic structure and potential applications in materials science or as a fluorescent probe.

Table 2: Summary of Spectroscopic and Crystallographic Techniques for 2-Amino-5-vinylpyrazine

| Technique | Information Obtained | Expected Observations for 2-Amino-5-vinylpyrazine |

|---|---|---|

| GC-MS | Molecular weight and fragmentation pattern | Molecular ion at m/z 121, with characteristic fragments from loss of H, C₂H₂, and HCN. |

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula C₆H₇N₃ with high accuracy (exact mass ≈ 121.0640). |

| SXRD | 3D molecular structure and crystal packing | Planar pyrazine ring with hydrogen bonding networks involving the amino group. |

| PXRD | Crystallinity and phase identification | A unique diffraction pattern confirming the crystalline nature of the bulk material. |

| UV-Vis Spectroscopy | Electronic absorption properties | Strong absorption in the UV region due to π → π* and n → π* transitions. |

| Fluorescence Spectroscopy | Electronic emission properties | Potential for fluorescence with an emission wavelength longer than the absorption wavelength. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.chshu.ac.uk The absorption of this radiation promotes outer electrons from a ground state to a higher energy excited state. shu.ac.uk For organic compounds like 2-Amino-5-vinylpyrazine, the structural features—specifically the pyrazine ring, the amino group, and the vinyl group—contain π-bonds and non-bonding (n) electrons, which dictate the observable transitions. libretexts.org

The primary electronic transitions accessible in the typical UV-Vis range (200-700 nm) are n → π* and π → π*. shu.ac.uklibretexts.org

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic pyrazine ring and the vinyl group in 2-Amino-5-vinylpyrazine. These transitions are typically high-energy and result in strong absorption bands. uzh.chshu.ac.uk

n → π Transitions: These transitions occur when an electron from a non-bonding atomic orbital (lone pair) is promoted to a π antibonding orbital. The nitrogen atoms in the pyrazine ring and the nitrogen of the amino group possess lone-pair electrons, making n → π* transitions possible. These transitions generally require less energy than π → π* transitions and result in weaker absorption bands. uzh.chshu.ac.uk

The combination of the pyrazine chromophore, the vinyl group extending conjugation, and the amino group acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) would be expected to produce a complex absorption spectrum for 2-Amino-5-vinylpyrazine. uomustansiriyah.edu.iq

Table 1: Expected Electronic Transitions for 2-Amino-5-vinylpyrazine

| Transition Type | Orbitals Involved | Structural Origin in 2-Amino-5-vinylpyrazine | Expected Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | Pyrazine ring, Vinyl group | High | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding to π antibonding | Nitrogen atoms (ring and amino group) | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Fluorescence Spectroscopy for Photoluminescence Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photoluminescence properties of a compound after it has absorbed photons. It provides information on emission and excitation spectra, fluorescence efficiency (quantum yield), and processes that lead to a decrease in fluorescence intensity (quenching). mdpi.com

Emission and Excitation : For a fluorescent molecule like 2-Amino-5-vinylpyrazine, the excitation spectrum would ideally resemble its absorption spectrum, showing the wavelengths of light it can absorb to reach an excited state. The emission spectrum shows the distribution of wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state. mdpi.com

Quantum Yield : The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. edinst.comresearchgate.net The quantum yield can be determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard, such as quinine (B1679958) bisulfate, under identical experimental conditions. edinst.comresearchgate.net The calculation involves measuring the absorbance and integrated fluorescence intensity of both the sample and the reference standard. edinst.com

Quenching : Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. nih.gov It can occur through various mechanisms, including static and dynamic quenching, upon interaction with other molecules known as quenchers. researchgate.netfupress.net For a compound containing an amino group, quenching could be influenced by interactions with other molecules, such as certain natural amino acids like tryptophan or tyrosine, if used in a biological context. nih.govnih.gov

Table 2: Photoluminescence Properties and Influencing Factors

| Property | Description | Method of Determination | Potential Influencing Factors for 2-Amino-5-vinylpyrazine |

|---|---|---|---|

| Excitation Spectrum | Wavelengths that cause fluorescence. | Scanning excitation wavelength while monitoring emission at a fixed wavelength. | Solvent polarity, pH. |

| Emission Spectrum | Wavelengths emitted upon excitation. | Exciting at a fixed wavelength and scanning emitted wavelengths. | Solvent polarity, temperature. |

| Quantum Yield (Φ) | Efficiency of fluorescence (photons emitted / photons absorbed). | Relative method comparing its integrated fluorescence to a known standard (e.g., Quinine Bisulfate). edinst.com | Molecular rigidity, solvent, presence of quenching agents. |

| Quenching | Decrease in fluorescence intensity. | Measuring fluorescence intensity in the presence of varying concentrations of a potential quencher. | Interaction with other molecules (e.g., amino acids, metal ions). nih.govfupress.net |

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling (e.g., HS-SPME-GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive chemical profiling of complex mixtures. nih.govsaspublishers.com For a volatile compound like 2-Amino-5-vinylpyrazine, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a particularly powerful approach for its detection and identification. chromatographyonline.comfrontiersin.org

HS-SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. chromatographyonline.com A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. frontiersin.org Volatile analytes, including 2-Amino-5-vinylpyrazine, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. chromatographyonline.comfrontiersin.org The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. scispace.com

The desorbed compounds are then separated by the gas chromatograph (GC) based on their volatility and affinity for the GC column's stationary phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer (MS), which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.com This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. chromatographyonline.com

The optimization of HS-SPME-GC-MS parameters is crucial for achieving high sensitivity and accurate quantification. mdpi.commdpi.com

Table 3: Typical Parameters for HS-SPME-GC-MS Analysis of Volatile Pyrazines

| Parameter | Description | Typical Conditions for Volatile Analysis |

|---|---|---|

| SPME Fiber | Coating material on the extraction fiber. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad range of volatiles. mdpi.com |

| Extraction Temperature | Temperature of the sample during headspace extraction. | 50-70 °C to promote volatilization without degradation. frontiersin.orgnih.gov |

| Extraction Time | Duration the fiber is exposed to the headspace. | 30-60 minutes to allow for equilibrium to be reached. mdpi.comnih.gov |

| GC Column | Stationary phase used for chromatographic separation. | DB-5MS or similar non-polar to mid-polar column (e.g., 60 m x 0.25 mm x 0.25 µm). scispace.commdpi.com |

| Oven Program | Temperature gradient used to elute compounds. | Initial temp ~40-50 °C, ramped to ~240 °C. scispace.comkemdikbud.go.id |

| MS Ionization Mode | Method of ionizing molecules in the mass spectrometer. | Electron Ionization (EI) at 70 eV. nih.gov |

| MS Scan Range | Mass-to-charge (m/z) range monitored. | m/z 35-550 to capture the parent ion and key fragments. kemdikbud.go.id |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT calculations would serve as the foundation for understanding the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis

This analysis would determine the most stable three-dimensional structure of 2-Amino-5-vinylpyrazine. By calculating the potential energy surface as a function of bond rotations, particularly around the vinyl and amino groups, researchers could identify the global minimum energy conformer and other low-energy isomers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations would be performed. These theoretical frequencies would predict the positions of absorption bands in the infrared (IR) and Raman spectra of 2-Amino-5-vinylpyrazine. By comparing these calculated spectra with experimental data (if available), a precise assignment of vibrational modes to specific molecular motions (e.g., N-H stretches, C=C vinyl stretches, ring vibrations) can be achieved, confirming the optimized structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small gap typically indicates a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack and the potential for intramolecular charge transfer.

Non-Bonding Interaction Analysis (NBO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis orbitals (antibonding or Rydberg orbitals). This analysis quantifies hyperconjugative interactions and charge delocalization, offering deep insights into the stability of the molecule arising from these electronic effects.

Prediction of Quantum Chemical Descriptors

From the optimized electronic structure, various quantum chemical descriptors could be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in quantitative structure-activity relationship (QSAR) studies.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational methods could be employed to model the potential reaction pathways of 2-Amino-5-vinylpyrazine. For instance, researchers could investigate the mechanisms of electrophilic addition to the vinyl group or reactions involving the amino group. By locating the transition state structures and calculating the activation energy barriers for different pathways, the most likely reaction mechanisms could be elucidated.

The absence of such detailed studies on 2-Amino-5-vinylpyrazine highlights a gap in the current scientific knowledge and presents an opportunity for future research to characterize this specific compound.

Quantitative Structure-Activity Relationship (QSAR) and Prediction Algorithms (e.g., PASS)

QSAR models are built by developing mathematical equations that relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds to their experimentally determined biological activities. For instance, a study on pyrazine (B50134) derivatives as antiproliferative agents demonstrated a high correlation between the predicted and experimental activity values, validating the quality of the derived QSAR models. nih.gov Another study on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids also successfully used QSAR to elucidate the relationship between the molecular structure and cytotoxic activity. nih.gov

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. zenodo.orgway2drug.comway2drug.com The prediction is based on a comparison of the structure of the input compound with a large database of known biologically active substances. akosgmbh.deresearchgate.netnih.gov A hypothetical PASS prediction for 2-Amino-5-vinylpyrazine would provide a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). way2drug.com Activities with a Pa value greater than the Pi value are considered possible for the compound.

A hypothetical PASS prediction for 2-Amino-5-vinylpyrazine might look like the interactive data table below. It is important to note that this is an illustrative example, as a definitive prediction requires submission of the compound's structure to the PASS online service. The activities listed are based on known activities of similar pyrazine-containing compounds.

Interactive Data Table: Hypothetical PASS Prediction for 2-Amino-5-vinylpyrazine

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | 0.650 | 0.025 |

| Kinase Inhibitor | 0.580 | 0.040 |

| Antiviral | 0.490 | 0.060 |

| Anti-inflammatory | 0.450 | 0.075 |

| Neuroprotective | 0.380 | 0.110 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual PASS predictions may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of a compound like 2-Amino-5-vinylpyrazine and its interactions with biological macromolecules, such as proteins or nucleic acids, or its behavior in different solvent environments.

While specific MD simulation studies focused solely on 2-Amino-5-vinylpyrazine are not extensively documented in the available literature, research on the parent molecule, pyrazine, in aqueous solution provides a foundational understanding of the types of analyses that can be performed. arxiv.org A recent study investigated the electronic dynamics of pyrazine in an aqueous solution, revealing how the solvent can influence its behavior after light excitation. arxiv.org Such simulations can track the trajectory of the molecule, revealing conformational changes, interactions with solvent molecules, and the formation and breaking of hydrogen bonds.

For 2-Amino-5-vinylpyrazine, an MD simulation could be designed to understand its behavior in a biological environment. For example, if a potential protein target is identified through methods like PASS prediction or other screening techniques, an MD simulation could be used to model the binding of 2-Amino-5-vinylpyrazine to the active site of the protein. This would involve placing the compound in a simulation box with the protein and a solvent (typically water), and then calculating the forces between all atoms to simulate their movement over a period of time.

The results of such a simulation could provide valuable information on:

Binding Stability: Whether the compound remains stably bound to the protein's active site.

Key Interactions: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with 2-Amino-5-vinylpyrazine.

Conformational Changes: How the protein and the compound change their shapes to accommodate each other upon binding.

Solvent Effects: The role of water molecules in mediating the interaction between the compound and the protein.

Below is an interactive data table summarizing the potential insights that could be gained from a hypothetical MD simulation of 2-Amino-5-vinylpyrazine with a target protein.

Interactive Data Table: Potential Insights from a Hypothetical MD Simulation of 2-Amino-5-vinylpyrazine

| Simulation Parameter | Information Gained | Potential Significance |

| Root Mean Square Deviation (RMSD) | Stability of the compound in the binding site | A stable RMSD suggests a stable binding mode. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds | Identifies key interactions for binding affinity. |

| Radial Distribution Function | Distribution of solvent molecules around the compound | Understanding the role of the solvent in the interaction. |

| Binding Free Energy Calculation | The strength of the interaction between the compound and the protein | Predicts the binding affinity of the compound. |

Note: This table presents potential outcomes of a hypothetical molecular dynamics simulation and is for illustrative purposes.

Advanced Research Applications and Functionalization of 2 Amino 5 Vinylpyrazine Scaffolds

Application in Catalysis and Coordination Chemistry

The nitrogen atoms within the pyrazine (B50134) ring and the exocyclic amino group of 2-amino-5-vinylpyrazine make it an excellent candidate for the design of ligands in coordination chemistry. These ligands can form stable complexes with various transition metals, which may exhibit significant catalytic properties.

The design of ligands based on the 2-amino-5-vinylpyrazine scaffold leverages its inherent coordination sites. The two nitrogen atoms of the pyrazine ring can bridge metal centers, while the amino group can also participate in coordination, making the molecule a potentially multidentate ligand. nih.gov The synthesis strategy often involves the reaction of the pyrazine derivative with a metal salt in an appropriate solvent. rsc.org The vinyl group typically remains non-coordinated, providing a reactive site for post-complexation modification or polymerization.

The synthesis of pyrazine-based pincer ligands has also been explored, where phosphine (B1218219) or other coordinating groups are attached to the carbon atoms adjacent to the ring nitrogens. elsevierpure.com A similar strategy could be applied to 2-amino-5-vinylpyrazine to create novel multidentate ligands. The coordination behavior is influenced by the choice of metal ion and reaction conditions, leading to the formation of discrete molecular complexes or extended coordination polymers. nih.govmdpi.com For instance, pyrazine derivatives have been used to synthesize complexes with metals like Ruthenium(III), Manganese(II), Iron(III), Cobalt(II), and Nickel(II). nih.govrsc.org The resulting complexes often exhibit octahedral geometry around the metal ion. rsc.orgscispace.com

Table 1: Examples of Coordination Modes for Pyrazine-Based Ligands

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | Coordination through one of the pyrazine ring nitrogen atoms. | Cu(II), Co(II) |

| Bidentate Bridging | The two pyrazine nitrogen atoms bridge two different metal centers. nih.gov | Co(II), Cd(II), Ru(III) rsc.orgacs.orgresearchgate.net |

| Bidentate Chelating | Coordination involving a ring nitrogen and a substituent group (e.g., amino group). mdpi.com | Cu(II), Ni(II) |

Metal complexes incorporating pyrazine and similar nitrogen-heterocyclic ligands have demonstrated significant catalytic activity in a variety of chemical transformations. nih.govrsc.org The electronic properties of the pyrazine ligand, modulated by substituents like the amino and vinyl groups, can tune the reactivity of the metal center. For example, iron complexes with amino-pyridine ligands have been successfully used as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov

Research has shown that chiral salen transition metal complexes are effective catalysts in asymmetric transformations. nih.gov Similarly, complexes derived from 2-amino-5-vinylpyrazine could be explored for asymmetric catalysis. Furthermore, pyrazine-based iron pincer complexes have been developed for the catalytic hydrogenation of carbon dioxide to formate (B1220265) salts under low pressure, a process that involves metal-ligand cooperation. elsevierpure.com Molybdenum complexes with amino acids have shown efficacy in the catalytic epoxidation of alkenes. semanticscholar.org The catalytic potential of metal complexes with 2-amino-5-vinylpyrazine ligands remains a promising area for investigation, with potential applications in oxidation, reduction, and carbon-carbon bond-forming reactions. semanticscholar.orgmdpi.com

Development of Functional Polymeric Materials

The presence of a vinyl group makes 2-amino-5-vinylpyrazine a valuable monomer for the synthesis of functional polymers. The resulting polymers carry the pyrazine moiety as a pendant group, imparting unique electronic, coordinating, and potentially biological properties to the material.

2-Amino-5-vinylpyrazine can be polymerized through various mechanisms, most notably radical polymerization. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly suitable for creating well-defined polymers from functional monomers. rsc.org ATRP allows for precise control over molecular weight, polymer architecture, and dispersity, which is crucial for advanced applications. zju.edu.cnnih.gov

The polymerization of amino acid-based vinyl monomers via ATRP has been successfully demonstrated, often proceeding in a controlled manner consistent with first-order kinetics. zju.edu.cn This technique is tolerant of a wide range of functional groups, including amino groups, making it applicable to 2-amino-5-vinylpyrazine. rsc.orgnih.gov Conventional free radical polymerization can also be employed to obtain high molecular weight polymers, although with less control over the polymer structure. zju.edu.cn The polymerization of vinyl heterocyclic compounds is a well-established field, providing a solid foundation for the synthesis of poly(2-amino-5-vinylpyrazine). acs.org

Table 2: Comparison of Polymerization Methods for Vinyl Monomers

| Feature | Conventional Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) |

|---|---|---|

| Control over MW | Poor to moderate | High |

| Dispersity (Mw/Mn) | Broad (>1.5) | Narrow (<1.5) rsc.orgmdpi.com |

| Architecture | Primarily linear or branched | Linear, star, hyperbranched, block copolymers mdpi.commdpi.com |

| End-Group Fidelity | Low | High |

| Reaction Conditions | High temperatures, requires thermal/photo initiator | Mild temperatures, requires catalyst (e.g., Cu, Fe complex) and initiator nsf.govnih.gov |

The polymers synthesized from 2-amino-5-vinylpyrazine can be used to fabricate a variety of advanced polymer architectures. One significant application is in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgnih.gov In this approach, the pendant pyrazine units along the polymer backbone can coordinate with metal ions, acting as cross-linkers to form 1D, 2D, or 3D networks. researchgate.netnih.gov

For example, studies have shown the construction of pyrazine-appended cobalt(II) and cadmium(II) coordination polymers where the pyrazine acts as a rigid, linear bridging ligand. nih.govacs.orgnih.gov The use of a pre-formed polymer chain containing these pyrazine units allows for the templated assembly of metal ions into ordered structures. Blending pyrazine-based molecules with other semiconducting polymers can also lead to controlled self-assembly and the formation of highly ordered crystalline structures. rsc.org These pyrazine-containing polymer architectures are of interest for applications in gas adsorption, electronics, and sensing. acs.orgnih.gov

Biochemical and Biological Probes and Enzyme Modulators

Pyrazine derivatives are a significant class of N-heterocycles that are prevalent in many biologically active compounds and natural products. rsc.orgresearchgate.net The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous approved drugs. nih.gov This suggests that derivatives of 2-amino-5-vinylpyrazine could serve as valuable scaffolds for the development of biochemical probes and enzyme modulators.

The pyrazine ring and its substituents can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.govrsc.orgresearchgate.net For instance, recent research has focused on the design of 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy. nih.gov One such compound demonstrated potent antitumor activity in multiple cancer cell lines by blocking the activation of FGFR and its downstream signaling pathways. nih.gov This highlights the potential of the aminopyrazine core, a key feature of 2-amino-5-vinylpyrazine, in designing targeted enzyme modulators. The vinyl group offers a convenient point of attachment for fluorescent tags or other reporter groups, which would be essential for developing the molecule into a biochemical probe to study enzyme activity or cellular processes.

Exploitation in Advanced Electronic and Optical Materials

The electron-deficient nature of the pyrazine ring, combined with the electron-donating properties of the amino group and the extended conjugation provided by the vinyl substituent, makes 2-amino-5-vinylpyrazine a promising building block for advanced electronic and optical materials.

Derivatives of pyrazine are being investigated for their second-order nonlinear optical (NLO) properties. These materials can alter the frequency of light passing through them and have potential applications in telecommunications, optical computing, and data storage. The NLO response of pyrazine-based molecules can be tuned by modifying the donor and acceptor substituents on the pyrazine ring. Research on X-shaped pyrazine derivatives has shown that the relative positioning of these substituents significantly impacts the nature of the NLO response, allowing for the creation of materials with either predominantly dipolar or octupolar characteristics. rsc.org

The pyrazine core is a component of various fluorescent molecules. By extending the conjugation of the pyrazine system and introducing suitable substituents, it is possible to design compounds that absorb and emit light at specific wavelengths. These fluorescent pyrazine derivatives have potential applications as fluorescent probes in biological imaging, as components of organic light-emitting diodes (OLEDs), and as gain media in lasers. The development of such compounds often involves creating donor-acceptor systems within the molecule to facilitate intramolecular charge transfer, a key process in many fluorescent materials.

Derivatization for Novel Bioactive Compound Libraries and Heterocyclic Synthesis

The 2-amino-5-vinylpyrazine scaffold is a valuable starting point for the synthesis of diverse libraries of novel bioactive compounds. nih.gov The amino and vinyl groups provide reactive handles for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex heterocyclic systems. This derivatization is a key strategy in medicinal chemistry for exploring the chemical space around a particular pharmacophore to identify compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of such compound libraries is crucial for high-throughput screening efforts aimed at discovering new drug candidates for a variety of diseases. mdpi.com

Future Directions and Research Challenges

Innovations in Targeted Synthesis and Functionalization of 2-Amino-5-vinylpyrazine

Future synthetic strategies for 2-Amino-5-vinylpyrazine are expected to move towards more targeted and efficient methodologies. While classical methods for pyrazine (B50134) synthesis, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, provide a foundational approach, there is a need for greater regioselectivity and functional group tolerance, particularly when constructing complex derivatives. researchgate.net Innovations may arise from the adaptation of modern cross-coupling reactions to introduce the vinyl group onto a pre-functionalized aminopyrazine core, offering a more modular and flexible synthetic route.

A significant area of future research will be the targeted functionalization of the 2-Amino-5-vinylpyrazine scaffold. The amino group serves as a prime handle for a variety of chemical transformations. Future work will likely explore derivatization through acylation, alkylation, and arylation to modulate the electronic properties and steric profile of the molecule. Furthermore, the vinyl group is ripe for a plethora of transformations, including polymerization, cycloaddition reactions, and hydrofunctionalization, opening avenues to a wide array of novel structures and materials. The development of selective functionalization techniques that can independently address the amino and vinyl groups will be a key challenge and a significant step forward.

Strategies for the functionalization of nitrogen-containing heterocycles and the use of amino groups for creating functional materials are well-documented and can serve as a blueprint for future work on 2-Amino-5-vinylpyrazine. nih.gov For instance, amidation reactions, which involve the condensation of a carboxylic acid with an amine, could be extensively used to append various functionalities to the pyrazine core, thereby tuning properties like fluorescence emission. nih.gov

Deeper Mechanistic Understanding of Complex Formation Pathways

The nitrogen atoms of the pyrazine ring and the exocyclic amino group make 2-Amino-5-vinylpyrazine an excellent candidate for ligand design in coordination chemistry. Future research will undoubtedly delve deeper into the mechanistic pathways of its complex formation with various metal ions. Understanding the coordination behavior is crucial for designing novel catalysts, sensors, and functional materials.

Key research questions will revolve around identifying the preferred coordination modes (e.g., monodentate, bidentate, bridging) and the factors that govern them, such as the nature of the metal center, the solvent system, and the presence of ancillary ligands. Spectroscopic techniques, including NMR, UV-Vis, and X-ray crystallography, will be instrumental in characterizing the resulting metal complexes. nih.govnih.gov

Moreover, kinetic studies will be essential to elucidate the mechanisms of complex formation, including ligand exchange rates and the thermodynamics of binding. This knowledge is critical for applications where the stability and lability of the metal-ligand bond are important, such as in catalysis or controlled-release systems. The study of metal complexes with other amino-substituted heterocyclic compounds can provide valuable insights into the potential coordination chemistry of 2-Amino-5-vinylpyrazine. nih.govnih.gov

Broadening the Scope of Applications in Emerging Technologies

While pyrazine derivatives are well-known in the flavor and fragrance industry, the unique combination of the electron-rich aminopyrazine core and the reactive vinyl group in 2-Amino-5-vinylpyrazine suggests a much broader application scope in emerging technologies. nih.gov Future research is expected to explore its potential in materials science, particularly in the development of organic electronic materials. The extended π-system and the potential for charge transfer interactions make it a promising building block for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Another promising avenue is in the field of sensor technology. The amino group can act as a recognition site for specific analytes, and its interaction can induce a change in the electronic or photophysical properties of the molecule, leading to a detectable signal. For instance, functionalization with specific receptors could lead to chemosensors for metal ions or organic molecules.

Furthermore, the vinyl group allows for the incorporation of 2-Amino-5-vinylpyrazine into polymeric structures. This could lead to the development of functional polymers with unique optical, electronic, or thermal properties. Research into the polymerization of vinylpyrazines and the characterization of the resulting polymers will be a key area of investigation.

| Potential Application Area | Key Features of 2-Amino-5-vinylpyrazine | Research Focus |

| Organic Electronics | Extended π-conjugation, potential for charge transfer | Synthesis of derivatives with tailored electronic properties, device fabrication and testing. |

| Sensor Technology | Amino group for analyte recognition, potential for fluorescence modulation | Design and synthesis of receptor-functionalized derivatives, investigation of sensing mechanisms. |

| Functional Polymers | Polymerizable vinyl group, functional pyrazine core | Controlled polymerization methods, characterization of polymer properties. |

Integration of Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling will be a hallmark of future research on 2-Amino-5-vinylpyrazine. mdpi.com Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable insights into the structural, electronic, and spectroscopic properties of the molecule and its derivatives. nih.govresearchgate.net

Computational methods can be employed to:

Predict Reaction Outcomes: Model reaction pathways for synthesis and functionalization to predict the feasibility and regioselectivity of different transformations.

Elucidate Electronic Structure: Calculate molecular orbitals, ionization potentials, and electron affinities to predict the suitability of derivatives for applications in organic electronics.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Model Intermolecular Interactions: Understand the packing of molecules in the solid state and their interactions with other molecules, which is crucial for materials design.

By using computational screening, researchers can prioritize synthetic targets with the most promising properties, thereby saving significant time and resources. The iterative loop of predictive modeling, targeted synthesis, and experimental characterization will accelerate the discovery and development of new functional materials based on the 2-Amino-5-vinylpyrazine scaffold. For instance, DFT studies can be used to investigate the effects of different substituents on the optoelectronic features of the pyrazine core, guiding the design of materials with specific absorption and emission characteristics. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-5-vinylpyrazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of 2-Amino-5-vinylpyrazine typically involves sequential functionalization of the pyrazine ring. A common approach starts with halogenated pyrazine precursors (e.g., 5-bromo- or 5-chloropyrazine derivatives). Key steps include:

- Amination at Position 2 : Nucleophilic substitution using ammonia or protected amines under reflux conditions (e.g., in ethanol or DMF at 80–100°C) .

- Vinylation at Position 5 : Transition-metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) with vinyl boronic acids or styrene derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are often employed .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC and confirm structure using NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic methods are most effective for characterizing 2-Amino-5-vinylpyrazine, and what key spectral features should researchers look for?

Methodological Answer:

- ¹H NMR : Key signals include:

- Vinyl protons : Doublets of doublets (δ 5.0–6.5 ppm) coupling with adjacent pyrazine protons.

- Amino protons : Broad singlet (δ 4.5–5.5 ppm), sensitive to deuteration .

- ¹³C NMR : Distinct peaks for pyrazine carbons (δ 140–160 ppm) and vinyl carbons (δ 110–130 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₆H₇N₃, m/z 121.07). Fragmentation patterns confirm substituent positions .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Advanced: How can researchers address challenges in regioselective functionalization of the pyrazine ring during the synthesis of 2-Amino-5-vinylpyrazine derivatives?

Methodological Answer:

Regioselectivity challenges arise due to the symmetry and electronic properties of the pyrazine ring. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for amines) to direct substitution to the desired position .

- Directed Metalation : Use lithiation (e.g., LDA or n-BuLi) at low temperatures (-78°C) to deprotonate specific positions, followed by quenching with electrophiles .

- Electron-Directing Effects : Leverage electron-withdrawing substituents (e.g., chloro or nitro groups) to activate specific positions for nucleophilic attack .

- Computational Modeling : DFT calculations predict reactive sites and transition states, guiding experimental design .

Advanced: What strategies are effective in resolving contradictions in reported biological activity data for 2-Amino-5-vinylpyrazine across different studies?

Methodological Answer:

Contradictions often stem from variations in assay conditions, impurity profiles, or solvent effects. To resolve discrepancies:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Control Purity : Validate compound purity (>98% via HPLC) and exclude degradation products (e.g., oxidized vinyl groups) .

- Solvent Compatibility : Test solubility in DMSO, PBS, or ethanol, as aggregation in certain solvents may skew IC₅₀ values .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and normalize results .

Advanced: How does the vinyl group in 2-Amino-5-vinylpyrazine influence its reactivity in polymer chemistry or drug conjugate synthesis?

Methodological Answer:

The vinyl group enables:

- Polymerization : Radical-initiated (AIBN) or metal-catalyzed (Grubbs catalyst) polymerization to form conductive or biodegradable polymers .

- Click Chemistry : Thiol-ene reactions with cysteine residues in peptides/proteins for bioconjugation .

- Cross-Coupling : Suzuki or Heck reactions to attach fluorophores or targeting moieties (e.g., folic acid) for theranostic applications .

Optimize reaction conditions (e.g., solvent polarity, temperature) to balance reactivity and stability of the vinyl group .

Basic: What are the stability considerations for storing 2-Amino-5-vinylpyrazine, and how can degradation be minimized?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the vinyl group .

- Degradation Signs : Yellowing (indicative of oxidation) or precipitate formation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or lyophilize for long-term storage .

Advanced: What computational tools can predict the binding affinity of 2-Amino-5-vinylpyrazine to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., kinases or GPCRs) using PyMOL for visualization .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories in explicit solvent models .

- QSAR Models : Train models on datasets of pyrazine derivatives to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.